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molecular formula C14H8N2O2S B8347476 2-Benzothiazol-2-yl-3-furan-2-yl-3-hydroxyacrylonitrile

2-Benzothiazol-2-yl-3-furan-2-yl-3-hydroxyacrylonitrile

Cat. No. B8347476
M. Wt: 268.29 g/mol
InChI Key: FZMOVWVPQOHLKQ-UHFFFAOYSA-N
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Patent
US09434720B2

Procedure details

A mixture of furan-2-carboxylic acid 2-benzothiazol-2-yl-2-cyano-1-furan-2-yl-vinyl ester (660 mg, 1.82 mmol) and KOH (108 mg, 1.93 mmol) in ethanol (20 mL) was stirred first at room temperature overnight and then at 50° C. for 2 hours. The resulting suspension was poured into water (200 mL), and the solution was adjusted to pH 7 using 5% HCl solution. The solids were isolated by filtration, washed with water, and air-dried to yield 474 mg (97%) of crude 2-benzothiazol-2-yl-3-furan-2-yl-3-hydroxy acrylonitrile which was used in the next step without further purification. MS (m/z, ES+): 268.98 (M+1, 100%).
Name
furan-2-carboxylic acid 2-benzothiazol-2-yl-2-cyano-1-furan-2-yl-vinyl ester
Quantity
660 mg
Type
reactant
Reaction Step One
Name
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]([C:25]#[N:26])=[C:11]([O:17]C(C1OC=CC=1)=O)[C:12]1[O:13][CH:14]=[CH:15][CH:16]=1.[OH-].[K+].O.Cl>C(O)C>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10](=[C:11]([C:12]1[O:13][CH:14]=[CH:15][CH:16]=1)[OH:17])[C:25]#[N:26] |f:1.2|

Inputs

Step One
Name
furan-2-carboxylic acid 2-benzothiazol-2-yl-2-cyano-1-furan-2-yl-vinyl ester
Quantity
660 mg
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)C(=C(C=2OC=CC2)OC(=O)C=2OC=CC2)C#N
Name
Quantity
108 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred first at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 50° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solids were isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)C(C#N)=C(O)C=2OC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 474 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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